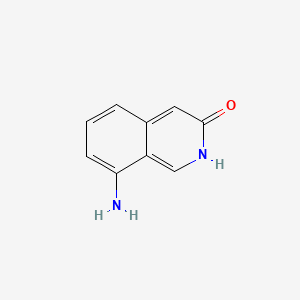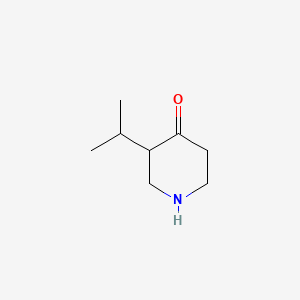
3-Isopropylpiperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropylpiperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family. It is characterized by a piperidine ring substituted with an isopropyl group at the third position and a ketone group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
作用机制
Target of Action
Piperidine derivatives, which include 3-isopropylpiperidin-4-one, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
Piperidine derivatives are known to have a wide range of pharmacokinetic properties, depending on the specific derivative .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Action Environment
Environmental factors such as temperature, ph, and presence of other molecules can potentially influence the action of piperidine derivatives .
准备方法
Synthetic Routes and Reaction Conditions: 3-Isopropylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed in ethanol to form the desired piperidinone derivative . Another method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale Mannich reactions or other condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Isopropylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
3-Isopropylpiperidin-4-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
相似化合物的比较
3-Isopropyl-2,6-di-2’-furanylpiperidin-4-one: This compound has similar structural features but includes furanyl groups, which can alter its biological activity and chemical reactivity.
3-Isopropyl-4-piperidone: This compound lacks the isopropyl group, which can affect its chemical properties and applications.
Uniqueness: 3-Isopropylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the third position and ketone group at the fourth position make it a valuable intermediate in the synthesis of various bioactive molecules.
属性
IUPAC Name |
3-propan-2-ylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)7-5-9-4-3-8(7)10/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVHMFOBWBIFIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677458 |
Source


|
| Record name | 3-(Propan-2-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150668-81-8 |
Source


|
| Record name | 3-(Propan-2-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the typical conformation of the piperidine ring in 3-Isopropylpiperidin-4-one derivatives?
A: Research indicates that the piperidine ring in this compound derivatives generally adopts a chair conformation. For instance, in 2,6-Bis(3-fluorophenyl)-3-isopropylpiperidin-4-one, both independent molecules in the asymmetric unit display a chair conformation with equatorial orientations of the 3-fluorophenyl groups []. Similarly, in r-2,c-6-Bis(4-chlorophenyl)-t-3-isopropylpiperidin-4-one, the piperidine ring exists in a chair form, with equatorial orientations of the chlorophenyl and isopropyl groups [].
Q2: How does the substitution on the nitrogen atom of the piperidine ring influence the conformation?
A: Studies on N-substituted r(2),c(6)-bis(p-chlorophenyl)-t(3)-isopropylpiperidin-4-ones suggest that introducing electron-withdrawing groups like acyl groups at the nitrogen atom can significantly impact the conformation of the heterocyclic ring and the orientation of substituents []. This is attributed to the avoidance of severe A strain that would exist in the normal chair conformation with such substituents.
Q3: How are graph theory concepts being applied to the study of this compound derivatives?
A: Researchers are employing graph theory to analyze the structures of this compound derivatives like N-hydroxy-2,6-bis(p-chlorophenyl)-3-isopropylpiperidin-4-one semicarbazone and its thiosemicarbazone counterpart []. The compounds are divided into subgroups based on their structural features, and each subgroup is represented using different graph theory concepts like graceful tree graphs, non-graceful graphs, and cliques. This approach enables a mathematical representation of these compounds and offers insights into their structural complexities.
Q4: What insights do crystallographic studies provide about the structure of 2,6-Diphenyl‐3‐isopropylpiperidin‐4‐one?
A: Crystallographic analysis of 2,6-Diphenyl‐3‐isopropylpiperidin‐4‐one reveals that the two phenyl rings attached to the piperidine ring are oriented at an angle of 63.4° with respect to each other []. The 4-piperidone ring itself adopts a slightly distorted chair conformation. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds and van der Waals interactions.
Q5: Are there any reported applications of this compound derivatives in materials science?
A: While research on this compound derivatives is ongoing, one study explored the potential of cis-2,6-diphenyl-3-isopropylpiperidin-4-one as a new organic nonlinear optical (NLO) material []. The study investigated the compound's growth, thermal, and optical properties. This suggests that further exploration of this family of compounds for materials science applications could be promising.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)
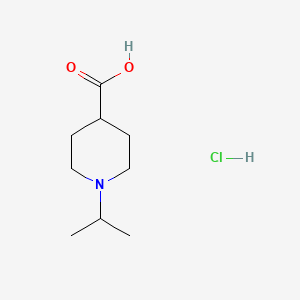
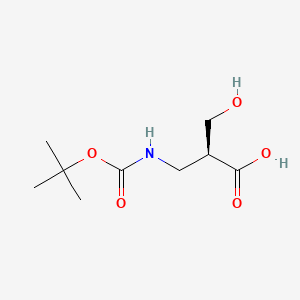


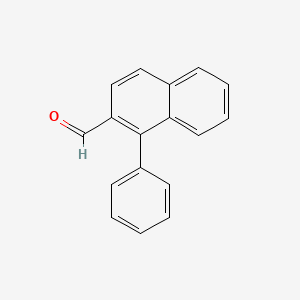

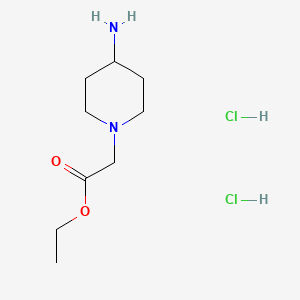
![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)

